3,4-Dihydro-2H-1,4-benzoxazines are a class of heterocyclic organic compounds characterized by a six-membered benzene ring fused to a six-membered oxazine ring. They are considered privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds. [] Their versatility stems from the possibility of introducing various substituents at different positions on the benzoxazine ring, allowing for the fine-tuning of their pharmacological properties. []
2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic organic compound with the molecular formula CHNO. It belongs to the benzoxazine family, which is characterized by a fused benzene and oxazine ring structure. This compound has garnered attention due to its potential applications in materials science and pharmaceuticals, particularly for its biological activities and as a building block in synthetic chemistry .
2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is classified as a heterocyclic compound due to the presence of nitrogen in the oxazine ring. It is also categorized under organic compounds with potential pharmacological properties, particularly as a calcium entry blocker affecting insulin release and vascular smooth muscle relaxation .
The synthesis of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine typically involves several key steps:
The cyclization reaction may be optimized for yield and purity by adjusting temperature, time, and reactant concentrations. For industrial applications, continuous flow reactors are often employed to enhance production efficiency and consistency .
The molecular structure of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine features:
The compound has a molecular weight of approximately 163.22 g/mol. Its structure can be confirmed through techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions:
The specific conditions for these reactions vary based on desired products. For instance:
The primary mechanism of action for 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with pancreatic β-cell K channels and vascular smooth muscle cells.
This compound acts as a calcium entry blocker that influences insulin release from pancreatic β-cells and induces relaxation in vascular smooth muscle cells. Studies have shown that it inhibits insulin release in response to glucose stimulation while promoting myorelaxation in precontracted rat aortic rings .
Relevant data include melting point ranges and solubility profiles that assist in understanding its behavior in different environments .
2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine has several notable applications:
This compound exemplifies the intersection of synthetic chemistry and biological activity, making it a valuable subject for ongoing research and development efforts.
2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 58960-12-6) represents a synthetically versatile and biologically relevant heterocyclic system with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol [1] [4] [5]. This bicyclic framework features a benzene ring fused to a six-membered oxazine ring containing both oxygen and nitrogen heteroatoms at the 1- and 4-positions, respectively. The "3,4-dihydro" designation indicates partial saturation of the heterocyclic ring, distinguishing it from fully aromatic benzoxazines. The specific methyl substitutions at the 2- and 7-positions confer distinctive electronic and steric properties that influence molecular conformation, dipole moment, and intermolecular interactions with biological targets. The stereochemistry at the 4-position (bearing the nitrogen atom) creates a chiral center, introducing the potential for enantioselective biological activity, although this aspect remains underexplored for the specific 2,7-dimethyl derivative [2] [8].
The molecule exhibits moderate lipophilicity (predicted LogP ~2.0-2.5), a property conducive to membrane permeability and bioavailability. Spectroscopic characterization, particularly NMR, reveals diagnostic signals: the diastereotopic methylene protons (CH₂ at C-3) appear as distinct doublets of doublets (typically around δ 3.7-4.0 ppm and δ 3.9-4.2 ppm in CDCl₃), while the methine proton (CH at C-4) resonates as a multiplet or apparent triplet near δ 4.8-5.0 ppm. The aromatic protons of the benzene ring display a characteristic pattern consistent with a 1,2,4-trisubstituted system due to the methyl group at C-7 [2] [8]. This well-defined and modifiable structure serves as a robust molecular platform for generating chemical libraries aimed at probing diverse biological activities.
Table 1: Fundamental Chemical Characteristics of 2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Property | Value/Description |
---|---|
CAS Registry Number | 58960-12-6 |
Molecular Formula | C₁₀H₁₃NO |
Molecular Weight | 163.22 g/mol |
IUPAC Name | 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine |
Other Names | 3,4-Dihydro-2,7-dimethyl-2H-1,4-benzoxazine; 2,7-Dimethyl-3,4-dihydro-2H-benzo[1,4]oxazine |
MDL Number | MFCD11603429 |
Key NMR Features (¹H) | ~δ 1.25 (d, 3H, CH₃-2), ~δ 2.25 (s, 3H, CH₃-7), ~δ 3.7-4.2 (m, 2H, CH₂-3), ~δ 4.8-5.0 (m, 1H, CH-4), ~δ 6.5-7.0 (m, 3H, Ar-H) |
The 1,4-benzoxazine core, exemplified by 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, is recognized as a privileged scaffold in medicinal chemistry due to its presence in compounds exhibiting a remarkably broad spectrum of biological activities. This scaffold demonstrates inherent molecular adaptability, allowing strategic decoration at multiple positions (N-4, C-2, C-3, and on the benzene ring) to fine-tune potency, selectivity, and pharmacokinetic properties [2] [6] [8]. Crucially, the scaffold facilitates interactions with diverse biological targets, making it exceptionally suitable for multitarget drug design – a paradigm essential for addressing complex diseases like cancer, where single-target therapies often fail due to compensatory mechanisms and resistance development.
Recent research highlights the significant anticancer potential of structurally modified 1,4-benzoxazines. A pivotal study rationally designed and synthesized a library of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives, demonstrating moderate to potent activity against a panel of human cancer cell lines [2] [8]. Structure-Activity Relationship (SAR) studies from this work revealed critical determinants of activity:
Notably, derivative 14f emerged as the most potent compound in this series, exhibiting impressive IC₅₀ values ranging from 7.84 µM to 16.2 µM against aggressive cancer cell lines including PC-3 (prostate), MDA-MB-231 (breast), MIA PaCa-2 (pancreas), U-87 MG (glioblastoma), and NHDF (fibroblasts). This broad-spectrum activity underscores the scaffold's potential for generating lead compounds targeting diverse malignancies [2] [8].
Beyond oncology, 1,4-benzoxazines demonstrate significant modulatory effects on ion channels. Specifically, 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines substituted at N-4 with arylureido/arylthiourea groups (e.g., compounds 8e-h) were investigated as isosteres of chroman-based KATP channel openers. While showing reduced activity on pancreatic β-cell KATP channels (SUR1/Kir6.2) compared to their chroman counterparts, some derivatives exhibited pronounced myorelaxant activity mediated via vascular smooth muscle KATP channels (SUR2B/Kir6.1) and/or calcium channel blockade [6]. For example, compound 8e (arylurea) demonstrated potent vasorelaxation (EC₅₀ = 1.9 ± 0.6 µM) in rat aortic rings, acting primarily as a calcium entry blocker. This illustrates the scaffold's versatility in hitting different targets (ion channels vs. tubulin/cancer signaling pathways) depending on the specific substitution pattern, aligning perfectly with multitarget drug discovery strategies.
Table 2: Anticancer Potency of Key 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Derivatives (Representative Data)
Compound | R¹ (Ring A) | Ring C Substituent | MIA PaCa-2 (Pancreas) % Inhibition @ 25 µM | MDA-MB-231 (Breast) % Inhibition @ 25 µM | PC-3 (Prostate) % Inhibition @ 25 µM | IC₅₀ Range (µM)* |
---|---|---|---|---|---|---|
5a | H | Undisclosed | 21 ± 4.5 | 9.1 ± 3.8 | 13 ± 0.5 | >25 |
5c | H | Undisclosed | 26 ± 3.9 | 44 ± 2.1 | 2.2 ± 0.9 | >25 |
11a | OMe | Undisclosed | >50 | >40 | Not Reported | >25 |
14a | OH | Undisclosed | >50 | Active (MDA-MB-231) | >25 | 7.84-16.2 (14f) |
14c | OH | Undisclosed | >50 | >40 | Not Reported | >25 |
14f | OH | Para-Amino | >50 | Active (MDA-MB-231 & PC-3) | >25 | 7.84-16.2 |
IC₅₀ values specifically reported for lead compound 14f against multiple lines [2] [8].
The structural resemblance between 3,4-dihydro-2H-1,4-benzoxazines (like 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine), isoflavans, and chromans underpins a compelling rationale for exploring benzoxazines as superior anticancer pharmacophores. Isoflavans (e.g., equol) and chromans possess a benzopyran core, a well-established scaffold in natural products and drugs with documented biological activities, including estrogen receptor modulation and tubulin polymerization inhibition [2] [8]. However, replacing the pyran oxygen in chromans/isoflavans with a nitrogen atom at the 1-position generates the 1,4-benzoxazine scaffold, conferring distinct advantages:
In essence, the 1,4-benzoxazine core, particularly when strategically substituted as in the 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, retains the beneficial pharmacophoric elements of the chroman/isoflavan systems – the fused bicyclic nature, the potential for hydrogen bonding via the heterocyclic oxygen, and the planar aromatic moiety – while overcoming key limitations through enhanced synthetic tractability, metabolic stability potential, and tunable electronic properties. The impressive anticancer results, particularly for hydroxylated and amino-substituted derivatives like 14f, validate this scaffold as a highly promising and potentially superior alternative to chromans and isoflavans for developing novel anticancer agents operating via microtubule disruption or other mechanisms.
Table 3: Structural and Bioactivity Comparison of Benzoxazine, Isoflavan, and Chroman Pharmacophores
Feature | 2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine & Derivatives | Isoflavans (e.g., Equol) | Chromans (e.g., Cromakalim derivatives) |
---|---|---|---|
Core Structure | Benzene fused to 1,4-Oxazine (N,O) | Benzene fused to 3,4-dihydropyran (O) | Benzene fused to 3,4-dihydropyran (O) |
Key Heteroatom(s) | O and N (Tertiary Amine) | O (Ether) | O (Ether) |
Metabolic Vulnerability | Moderate (N-aryl can reduce phenol conjugation) | High (Phenolic OH prone to conjugation) | High (Phenolic OH prone to conjugation) |
Synthetic Flexibility (N/O) | High (N-4 allows diverse alkylation/arylation) | Low (No N, O-alkylation possible) | Low (No N, O-alkylation possible) |
Common Anticancer Targets | Tubulin, Angiogenesis, Hypoxia signaling | Estrogen Receptor, Tubulin (weak) | Tubulin, KATP Channels |
Representative Anticancer Potency (IC₅₀) | 7.84-16.2 µM (14f, broad spectrum) | Typically >20-50 µM (e.g., Equol) | Variable, often >10-30 µM |
Key Advantage for Oncology | Optimized binding via N-aryl substitution & hydroxylation | Natural Product Availability | Established biological activity (non-oncology) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1